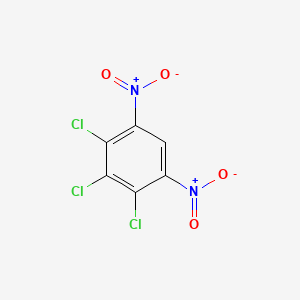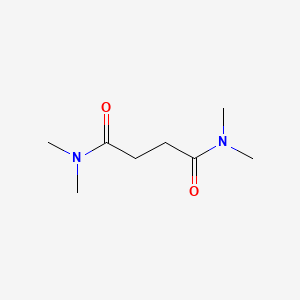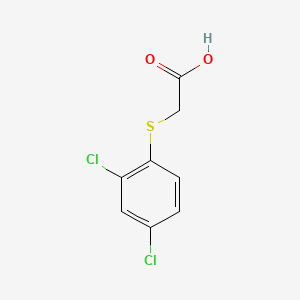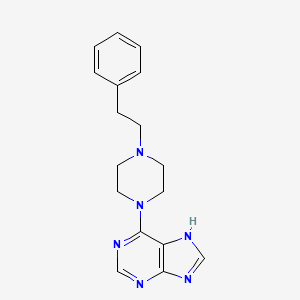![molecular formula C17H22O3 B1614775 (1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate CAS No. 560-88-3](/img/structure/B1614775.png)
(1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1s,2r,4r)-1,7,7-Trimethylbicyclo[221]hept-2-yl 2-hydroxybenzoate is a chemical compound known for its unique bicyclic structure This compound is a derivative of camphor and salicylic acid, combining the bicyclic framework of camphor with the aromatic ring of salicylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate typically involves the esterification of camphor and salicylic acid. The process begins with the preparation of camphor, which is then reacted with salicylic acid in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic systems and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
(1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of camphorquinone or salicylic acid derivatives.
Reduction: Formation of camphor alcohol or salicyl alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
(1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate has several scientific research applications:
Chemistry: Used as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential anti-inflammatory and analgesic properties due to the presence of the salicylic acid moiety.
Medicine: Explored for its potential use in drug formulations, particularly in topical applications for pain relief.
Industry: Utilized in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate involves its interaction with specific molecular targets. The salicylic acid moiety is known to inhibit cyclooxygenase enzymes, reducing the production of prostaglandins, which are mediators of inflammation and pain. The bicyclic structure of camphor may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy in topical applications.
Comparación Con Compuestos Similares
Similar Compounds
Methyl salicylate: Another ester of salicylic acid, commonly used in topical analgesics.
Camphor: A bicyclic compound with similar structural features, used in medicinal and industrial applications.
Salicylic acid: The parent compound, widely used for its anti-inflammatory and keratolytic properties.
Uniqueness
(1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate is unique due to its combination of the bicyclic camphor structure and the aromatic salicylic acid moiety. This dual functionality provides enhanced properties, such as improved membrane penetration and combined anti-inflammatory and analgesic effects, making it a valuable compound for various applications.
Propiedades
Número CAS |
560-88-3 |
|---|---|
Fórmula molecular |
C17H22O3 |
Peso molecular |
274.35 g/mol |
Nombre IUPAC |
[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C17H22O3/c1-16(2)11-8-9-17(16,3)14(10-11)20-15(19)12-6-4-5-7-13(12)18/h4-7,11,14,18H,8-10H2,1-3H3/t11-,14+,17+/m1/s1 |
Clave InChI |
GAZVSNAEUUUDEK-WHCBVINPSA-N |
SMILES |
CC1(C2CCC1(C(C2)OC(=O)C3=CC=CC=C3O)C)C |
SMILES isomérico |
C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2OC(=O)C3=CC=CC=C3O |
SMILES canónico |
CC1(C2CCC1(C(C2)OC(=O)C3=CC=CC=C3O)C)C |
Key on ui other cas no. |
560-88-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


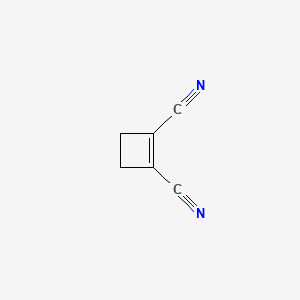
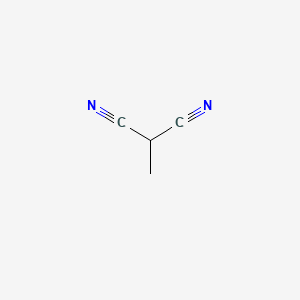
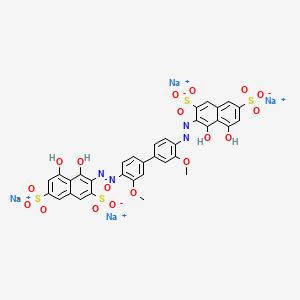
![[1,1'-Biphenyl]-2,2',4,4'-tetrol](/img/structure/B1614696.png)
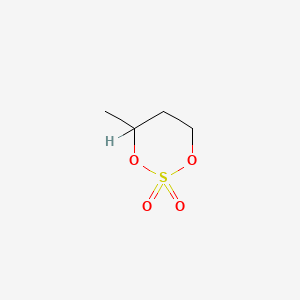
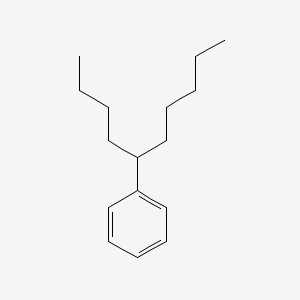
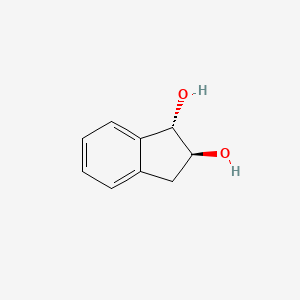
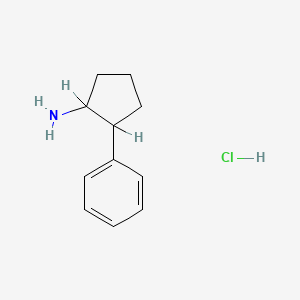
![5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1614705.png)
